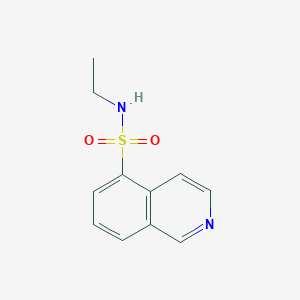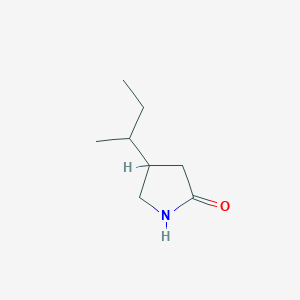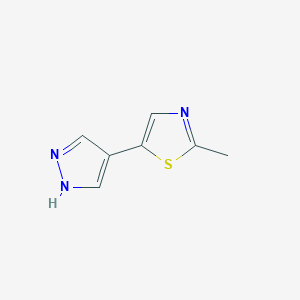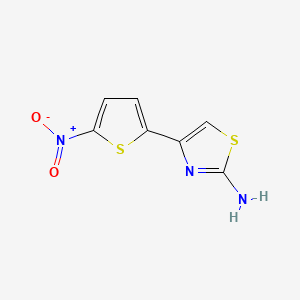![molecular formula C8H10O2S B13584614 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine is an organic compound with the chemical formula C8H10O2S. It is known for its unique structure, which includes a thieno[3,4-b][1,4]dioxine core with an ethyl group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine can be synthesized through a chemical reaction involving EDOT (thieno[3,4-b][1,4]dioxine) and ethyl bromide under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conductive polymers and organic semiconductors.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of organic electronic devices, such as organic solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors
Mecanismo De Acción
The mechanism of action of 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine involves its interaction with various molecular targets and pathways. In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in conductive polymers and semiconductors. In biological systems, its derivatives may interact with cellular components, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine can be compared with other similar compounds, such as:
2,3-dihydrothieno[3,4-b][1,4]dioxine: Lacks the ethyl group, resulting in different electronic properties.
5-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine: Similar structure but with the ethyl group at a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H10O2S |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
3-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C8H10O2S/c1-2-6-3-9-7-4-11-5-8(7)10-6/h4-6H,2-3H2,1H3 |
Clave InChI |
USEHYZSWYYJCHO-UHFFFAOYSA-N |
SMILES canónico |
CCC1COC2=CSC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B13584590.png)




